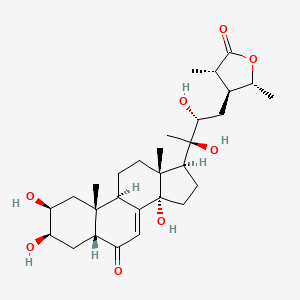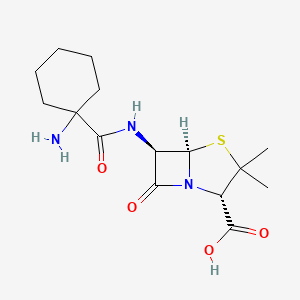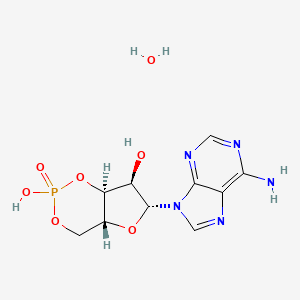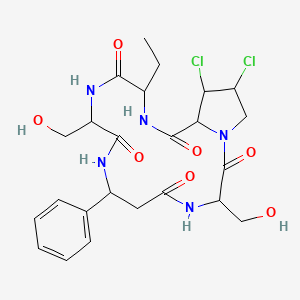
(2S,3S)-N-(2-methoxy-5-(trifluoromethoxy)benzyl)-2-phenylpiperidin-3-amine
Descripción general
Descripción
CP-122721 es un fármaco de molécula pequeña desarrollado por Pfizer. Es un antagonista del receptor de neuroquinina 1 (NK1), investigado principalmente por sus posibles aplicaciones terapéuticas en el tratamiento de la depresión, la emesis (vómitos) y enfermedades inflamatorias como el asma y el síndrome del intestino irritable .
Métodos De Preparación
La síntesis de CP-122721 implica varios pasos clave. El material de partida es el fármaco conocido CP-99,994, que se somete a hidrogenólisis catalítica para eliminar el grupo N-(2-metoxibencilo), lo que produce (S,S)-3-amino-2-fenilpiperidina. Este intermedio se somete luego a una alquilación reductora con 2-metoxibencil-5-trifluorometoxialdehído en presencia de cianoborohidruro de sodio (NaBH3CN) o triacetoxiborohidruro de sodio (NaBH(OAc)3) para producir CP-122721 .
Análisis De Reacciones Químicas
CP-122721 se somete a varias reacciones químicas, incluyendo:
Reducción: Las reacciones de reducción se pueden realizar en el compuesto, particularmente durante su síntesis.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente que involucran los anillos de fenilo y piperidina.
Los reactivos comunes utilizados en estas reacciones incluyen cianoborohidruro de sodio y triacetoxiborohidruro de sodio para la alquilación reductora . Los principales productos formados a partir de estas reacciones incluyen el compuesto final CP-122721 y sus intermediarios.
Aplicaciones Científicas De Investigación
CP-122721 ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas:
Química: Sirve como un compuesto modelo para estudiar los antagonistas del receptor NK1.
Biología: El compuesto se utiliza para investigar el papel de los receptores NK1 en varios procesos biológicos.
Medicina: CP-122721 ha demostrado ser prometedor en el tratamiento de la depresión, la emesis y enfermedades inflamatorias como el asma y el síndrome del intestino irritable
Mecanismo De Acción
CP-122721 ejerce sus efectos interactuando con el receptor NK1 con alta afinidad. El receptor NK1 es un receptor acoplado a proteína G que se une al neuropéptido sustancia P. Al bloquear este receptor, CP-122721 inhibe la acción de la sustancia P, que participa en procesos como la percepción del dolor, la regulación del estado de ánimo y la inflamación .
Comparación Con Compuestos Similares
CP-122721 se compara con otros antagonistas del receptor NK1, como CP-141938. Si bien ambos compuestos son potentes y selectivos antagonistas del receptor NK1, difieren en su disposición cerebral y potencia en modelos de actividad mediada centralmente. CP-122721 se ve menos afectado por el transporte de P-glicoproteína en la barrera hematoencefálica en comparación con CP-141938, lo que lo hace más eficaz en ciertas aplicaciones terapéuticas .
Compuestos similares incluyen:
CP-141938: Otro antagonista del receptor NK1 con diferente disposición cerebral y potencia.
Aprepitant: Un antagonista del receptor NK1 bien conocido utilizado para prevenir las náuseas y los vómitos inducidos por la quimioterapia.
Fosaprepitant: Un profármaco de aprepitant, también utilizado para prevenir las náuseas y los vómitos.
La singularidad de CP-122721 radica en su alta afinidad por el receptor NK1 y sus posibles aplicaciones terapéuticas en el tratamiento de una gama de afecciones .
Propiedades
IUPAC Name |
(2S,3S)-N-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2O2/c1-26-18-10-9-16(27-20(21,22)23)12-15(18)13-25-17-8-5-11-24-19(17)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,17,19,24-25H,5,8,11,13H2,1H3/t17-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWFCOIGUNPHPM-HKUYNNGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)CNC2CCCNC2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)CN[C@H]2CCCN[C@H]2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047251 | |
| Record name | CP-122721 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
CP-122721 interacts with high affinity at the human NK1 receptor expressed in IM-9 cells. | |
| Record name | CP-122721 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05421 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
145742-28-5 | |
| Record name | (2S,3S)-N-[2-Methoxy-5-(trifluoromethoxy)benzyl]-2-phenylpiperidin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145742-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CP-122721 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145742285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP-122721 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05421 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CP-122721 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CP-122721 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7OYP6N58F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















